molecular formula C13H13FN2O3S B5136959 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B5136959
M. Wt: 296.32 g/mol
InChI Key: PEXBTZYDMKTQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a white crystalline powder that is stable under normal conditions. PMSF is widely used in the laboratory for various research applications due to its ability to irreversibly inhibit serine proteases.

Mechanism of Action

5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. This prevents the protease from cleaving its substrate, leading to the inhibition of proteolytic activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. It has also been shown to inhibit the activity of some non-serine proteases, such as papain. This compound has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide in the laboratory is its ability to irreversibly inhibit serine proteases, making it an effective tool for studying proteolytic activity. However, this compound has some limitations. It can react with other nucleophiles, such as cysteine residues, leading to the formation of unwanted side products. This compound is also sensitive to hydrolysis and can degrade over time, leading to decreased inhibitory activity.

Future Directions

1. Development of more selective serine protease inhibitors that do not react with other nucleophiles.
2. Investigation of the role of serine proteases in disease states, such as cancer and Alzheimer's disease.
3. Development of new methods for the synthesis of 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide and other serine protease inhibitors.
4. Identification of new serine protease targets for drug development.
5. Investigation of the physiological role of serine proteases in non-mammalian organisms.

Synthesis Methods

The synthesis of 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-pyridinemethanol in the presence of triethylamine. The resulting intermediate is then treated with potassium fluoride and 5-fluoro-2-nitroaniline to yield this compound.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is commonly used in the laboratory to inhibit serine proteases during protein purification and analysis. It is also used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXBTZYDMKTQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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